2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran
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Overview
Description
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran is a chemical compound with the molecular formula C18H16O4. It belongs to the benzofuran family, which is known for its wide range of biological and pharmacological activities. This compound is characterized by the presence of a benzoyl group, two methoxy groups, and a methyl group attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,5-dimethoxybenzaldehyde and 3-methylphenol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and 3-methylphenol.
Cyclization: The intermediate undergoes cyclization to form the benzofuran core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Benzoyl-5,7-dimethoxy-3-methylbenzofuran can be compared with other benzofuran derivatives:
Similar Compounds: Psoralen, 8-methoxypsoralen, and angelicin.
Uniqueness: The presence of benzoyl, methoxy, and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from other benzofuran derivatives.
Properties
IUPAC Name |
(5,7-dimethoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-14-9-13(20-2)10-15(21-3)18(14)22-17(11)16(19)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKQOQSPMXMFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2OC)OC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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